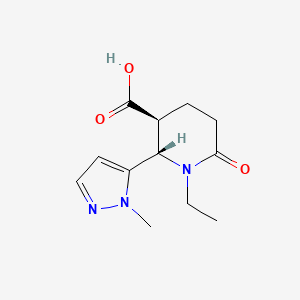

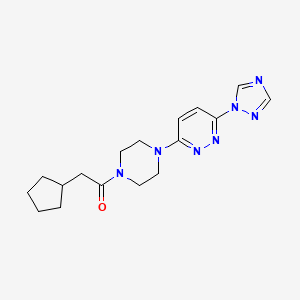

Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate” is a chemical compound that has been mentioned in the context of being an important intermediate in many biologically active compounds . It’s also been noted for its potential use as a rigid linker in PROTAC development for targeted protein degradation .

Synthesis Analysis

The synthesis of this compound has been described in several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . The total yield of the three steps was reported to be 49.9% .Molecular Structure Analysis

The molecular formula of “this compound” is C19H32BN3O4 . The structure of this compound has been confirmed by MS and 1HNMR spectrum .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 114.0 to 118.0 °C, a predicted boiling point of 492.8±35.0 °C, and a predicted density of 1.14±0.1 g/cm3 . It also has a pKa value of 2.89±0.19 .Scientific Research Applications

Synthesis of Tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate Derivatives:

- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a significant intermediate in the synthesis of various biologically active compounds, including crizotinib. The synthesis involves three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and yields a total of 49.9% (Kong et al., 2016).

- Tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate is another derivative formed through the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to the formation of a specific 1-methyl-1H-pyrazol-5-yl substituent (Richter et al., 2009).

Biological Activity and Molecular Interactions

Molecular Structure and Biological Activity:

- The molecule N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide and its derivatives exhibit unique hydrogen-bonding patterns, linking molecules into chains and sheets, which may influence its biological activity and interaction with other molecules (López et al., 2010).

- Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, another related compound, is characterized by weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions, forming a three-dimensional architecture. Despite its structural complexity, it exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Chemical Reactions and Synthetic Applications

Synthesis and Reaction Studies:

- The synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, a significant intermediate in the synthesis of target mTOR targeted PROTAC molecule PRO1, involves a palladium-catalyzed Suzuki reaction. The yield and reaction conditions have been optimized for this particular compound (Zhang et al., 2022).

- Another study focused on the efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, which is a useful intermediate for the synthesis of nociceptin antagonists. The synthesis involves diastereoselective reduction and efficient isomerization steps, suitable for large-scale operations (Jona et al., 2009).

Mechanism of Action

Mode of Action

It’s known that many compounds with similar structures interact with their targets by binding to specific sites, leading to changes in the target’s function .

Biochemical Pathways

Compounds with similar structures have been shown to influence various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain enzymes or signaling pathways .

Result of Action

Similar compounds have been shown to induce various cellular responses, including changes in cell proliferation, differentiation, and apoptosis .

properties

IUPAC Name |

tert-butyl N-(5-piperidin-2-yl-1H-pyrazol-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-10-8-15-17-11(10)9-6-4-5-7-14-9/h8-9,14H,4-7H2,1-3H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYCZXSBUFEAIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(NN=C1)C2CCCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-chloro-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2450808.png)

![Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2450809.png)

![Tert-butyl N-[[1-(1-prop-2-enoylpiperidin-3-yl)triazol-4-yl]methyl]carbamate](/img/structure/B2450812.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2450814.png)

![7-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2450820.png)